molecular formula C11H17N3O5 B8021572 ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate

ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate

Cat. No.: B8021572
M. Wt: 271.27 g/mol
InChI Key: XWSALWZAURQVFE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with ethoxy and nitro groups, and an ester functional group. It has a molecular formula of C11H17N3O5 and a molecular weight of 271.27 g/mol . Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and ethoxylation reactions to introduce the nitro and ethoxy groups, respectively . The final step involves esterification to form the butanoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)butanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-(3-ethoxy-4-amino-1H-pyrazol-1-yl)butanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a propanoate ester instead of a butanoate ester.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-(3-ethoxy-4-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-4-8(11(15)19-6-3)13-7-9(14(16)17)10(12-13)18-5-2/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSALWZAURQVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C(=N1)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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